molecular formula C8H15N3O B14646297 [(Z)-(3-methylcyclohexylidene)amino]urea CAS No. 54410-86-5

[(Z)-(3-methylcyclohexylidene)amino]urea

Cat. No.: B14646297
CAS No.: 54410-86-5
M. Wt: 169.22 g/mol
InChI Key: QNMXLUDDFKFNMU-YFHOEESVSA-N
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Description

[(Z)-(3-methylcyclohexylidene)amino]urea is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (>C=N–). Schiff bases are formed by the condensation reaction of primary amines with carbonyl compounds. This particular compound is notable for its unique structure, which includes a cyclohexylidene ring substituted with a methyl group and an amino urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(3-methylcyclohexylidene)amino]urea typically involves the condensation of 3-methylcyclohexanone with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:

    Condensation Reaction: 3-methylcyclohexanone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Bulk Reactors: Large-scale reactors to carry out the condensation reaction.

    Continuous Stirring: Ensuring uniform mixing and reaction conditions.

    Purification Systems: Industrial-scale purification systems, such as distillation or crystallization units, to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(3-methylcyclohexylidene)amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

[(Z)-(3-methylcyclohexylidene)amino]urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of [(Z)-(3-methylcyclohexylidene)amino]urea involves its interaction with specific molecular targets. The imine group (>C=N–) can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving these metal complexes, which can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Structurally similar to urea but with a sulfur atom replacing the oxygen atom.

    Urea: A simpler analog with a carbonyl group instead of the imine group.

    Selenourea: Similar to thiourea but with a selenium atom replacing the sulfur atom.

Uniqueness

[(Z)-(3-methylcyclohexylidene)amino]urea is unique due to its specific structure, which includes a cyclohexylidene ring and a methyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds like thiourea and selenourea.

Properties

CAS No.

54410-86-5

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

[(Z)-(3-methylcyclohexylidene)amino]urea

InChI

InChI=1S/C8H15N3O/c1-6-3-2-4-7(5-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7-

InChI Key

QNMXLUDDFKFNMU-YFHOEESVSA-N

Isomeric SMILES

CC1CCC/C(=N/NC(=O)N)/C1

Canonical SMILES

CC1CCCC(=NNC(=O)N)C1

Origin of Product

United States

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